Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate
Overview
Description
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 5-position and a 4-methylphenyl group at the 2-position of the oxazole ring, with an acetate group attached to the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization with phosphorus oxychloride to form the oxazole ring. The final step involves esterification with acetic anhydride to introduce the acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation of the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing.
Comparison with Similar Compounds
- Methyl [5-methyl-2-phenyl-1,3-oxazol-4-YL]acetate
- Methyl [5-methyl-2-(4-chlorophenyl)-1,3-oxazol-4-YL]acetate
- Methyl [5-methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]acetate
Comparison: Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science.
Properties
IUPAC Name |
methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFECCIWLWKER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440806 | |
Record name | Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157169-68-1 | |
Record name | Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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